molecular formula C29H27FN2O7S B12888548 Ethyl 2-(2-(4-(allyloxy)-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 617697-38-8

Ethyl 2-(2-(4-(allyloxy)-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12888548
CAS No.: 617697-38-8
M. Wt: 566.6 g/mol
InChI Key: MQHMVQWAEIVMMN-ZNTNEXAZSA-N
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Description

Ethyl 2-(2-(4-(allyloxy)-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-(allyloxy)-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-(allyloxy)-3-methoxyphenyl derivatives and 3-fluoro-4-methylbenzoyl derivatives, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-(allyloxy)-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can occur, particularly at the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 2-(2-(4-(allyloxy)-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-(allyloxy)-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(4-hydroxyphenyl)-3-(3-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
  • Ethyl 2-(2-(4-methoxyphenyl)-3-(3-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Uniqueness

Ethyl 2-(2-(4-(allyloxy)-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate stands out due to the presence of the allyloxy and methoxy groups, which can influence its reactivity and interactions with biological targets. The combination of these functional groups with the thiazole and pyrrole moieties provides a unique scaffold for developing new compounds with potential therapeutic applications.

Biological Activity

Ethyl 2-(2-(4-(allyloxy)-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with notable biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

PropertyDetails
CAS Number 617697-38-8
Molecular Formula C29H27FN2O7S
Molecular Weight 566.6 g/mol
IUPAC Name Ethyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(3-methoxy-4-prop-2-enoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methylthiazole-5-carboxylate

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of intermediates such as 4-(allyloxy)-3-methoxyphenyl derivatives and 3-fluoro-4-methylbenzoyl derivatives. The final product is obtained through coupling reactions under specific conditions, utilizing various reagents to ensure high yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity. This may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound. For instance, derivatives similar to Ethyl 2-(2-(4-(allyloxy)-3-methoxyphenyl)-...) have been evaluated against various bacteria and fungi. The results indicate moderate to significant activity against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.
  • Fungi : Like Candida albicans.

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Antioxidant Activity

The compound has also shown promising antioxidant properties in vitro. Studies suggest that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells .

Cytotoxicity Studies

In cytotoxicity assessments, Ethyl 2-(...) has been tested on various cancer cell lines. Preliminary results indicate that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, which is a desirable trait for potential anticancer therapies .

Case Studies

  • Study on Antimicrobial Properties : A study synthesized several analogs of the compound and tested their antimicrobial efficacy against a panel of pathogens. Results indicated that certain modifications enhanced activity against MRSA strains .
  • Cancer Cell Line Testing : In assays involving breast cancer cell lines, the compound demonstrated an IC50 value indicating effective inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Properties

CAS No.

617697-38-8

Molecular Formula

C29H27FN2O7S

Molecular Weight

566.6 g/mol

IUPAC Name

ethyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(3-methoxy-4-prop-2-enoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H27FN2O7S/c1-6-12-39-20-11-10-17(14-21(20)37-5)23-22(24(33)18-9-8-15(3)19(30)13-18)25(34)27(35)32(23)29-31-16(4)26(40-29)28(36)38-7-2/h6,8-11,13-14,23,33H,1,7,12H2,2-5H3/b24-22+

InChI Key

MQHMVQWAEIVMMN-ZNTNEXAZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C2=O)C4=CC(=C(C=C4)OCC=C)OC)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C2=O)C4=CC(=C(C=C4)OCC=C)OC)C

Origin of Product

United States

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